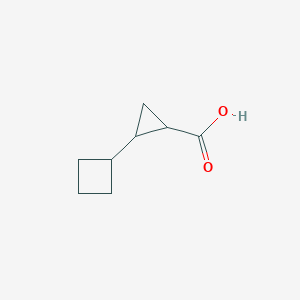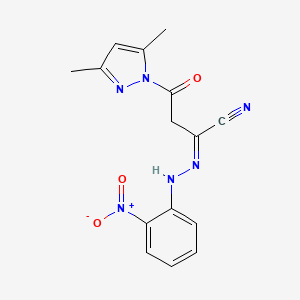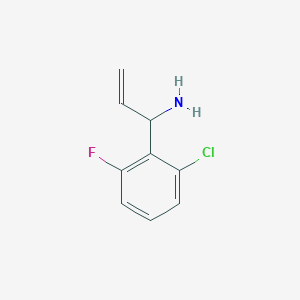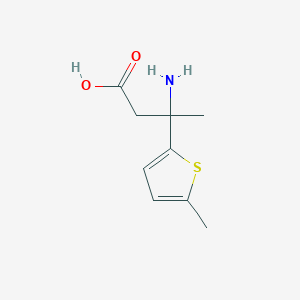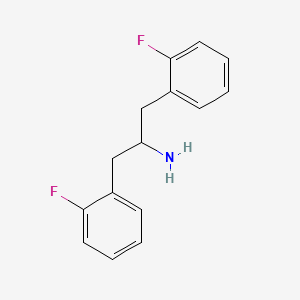
(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid can undergo several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Hydrolysis: The major product is the free amino acid derivative.
Substitution: The products depend on the nucleophile used but typically involve substitution at the pyrimidine ring.
Oxidation and Reduction: The products include various oxidized or reduced forms of the pyrimidine ring.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid involves its interaction with various molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis. The pyrimidine ring can interact with enzymes and other proteins, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-(pyrimidin-5-yl)acetic acid: Lacks the Boc protecting group, making it more reactive.
(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-4-yl)acetic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(pyrimidin-5-yl)acetic acid is unique due to the presence of both the Boc protecting group and the pyrimidine ring. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)7-4-12-6-13-5-7/h4-6,8H,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
InChI 键 |
RBKDGJDYBJAVRA-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CN=CN=C1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1=CN=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Amino-1-[(propan-2-yloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13058426.png)
![(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13058433.png)
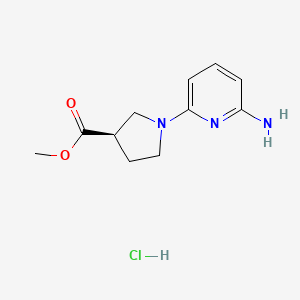
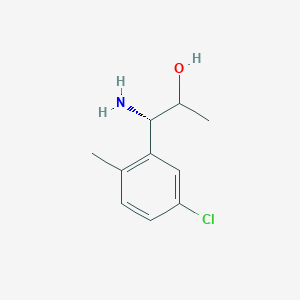
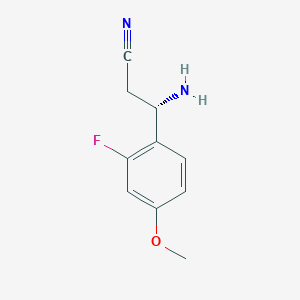
![1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13058470.png)
![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)

